molecular formula C9H10F3N B6591434 (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine CAS No. 1389852-29-2

(R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine

Cat. No.: B6591434
CAS No.: 1389852-29-2
M. Wt: 189.18 g/mol
InChI Key: QDCZKSVDMXYQHR-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine is a fluorinated organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceuticals. The presence of fluorine atoms in its structure imparts unique chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of heterocycles via a radical process . This process involves the use of difluoromethyl radicals to functionalize diverse fluorine-containing heterocycles, which are core moieties of various biologically active ingredients.

Industrial Production Methods

Industrial production of ®-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine often employs large-scale synthesis techniques. For example, trifluoromethyl triflate can be used as a bifunctional reagent to render the heteroarene more electrophilic and deliver the trifluoromethoxy group . This reagent is stable in either pure form or as a stock solution, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include difluoromethyl radicals, trifluoromethyl triflate, and various oxidizing and reducing agents . Reaction conditions often involve the use of catalysts and specific temperature and pressure settings to optimize yields.

Major Products

Major products formed from these reactions include difluoromethylated and fluorinated derivatives, which have significant biological and pharmacological activities .

Scientific Research Applications

®-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine has a wide range of scientific research applications:

    Chemistry: It is used in the synthesis of fluorinated compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine is unique due to its specific difluoromethyl and fluorophenyl groups, which impart distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

(1R)-1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c1-5(13)6-3-2-4-7(8(6)10)9(11)12/h2-5,9H,13H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCZKSVDMXYQHR-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)C(F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C(=CC=C1)C(F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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